2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

The compound 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 2866355-79-3) is a heterocyclic building block with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol. It belongs to the pyrido[3,2-b][1,4]oxazine class, a scaffold recognized in medicinal chemistry as a core structure for developing kinase inhibitors, including the clinically approved Syk inhibitor fostamatinib.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
CAS No. 2866355-79-3
Cat. No. B6610692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
CAS2866355-79-3
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=C(C=N2)C(=O)O)C
InChIInChI=1S/C10H10N2O4/c1-10(2)9(15)12-7-6(16-10)3-5(4-11-7)8(13)14/h3-4H,1-2H3,(H,13,14)(H,11,12,15)
InChIKeyBACPYGRMHFSNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2866355-79-3: A Pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid Intermediate for Kinase-Targeted Synthesis


The compound 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 2866355-79-3) is a heterocyclic building block with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol . It belongs to the pyrido[3,2-b][1,4]oxazine class, a scaffold recognized in medicinal chemistry as a core structure for developing kinase inhibitors, including the clinically approved Syk inhibitor fostamatinib [1]. The defining structural features of this specific compound are the 2,2-dimethyl and 3-oxo substituents on the oxazine ring, combined with a reactive 7-carboxylic acid functional group, distinguishing it from other regioisomeric or differentially substituted analogs in the same family.

Why 2866355-79-3 Cannot Be Replaced by a Generic Pyrido-oxazine Analog


Substituting a generic pyrido-oxazine analog for CAS 2866355-79-3 will fail to replicate the specific synthetic and pharmacological outcomes for which this compound is designed. The 2,2-geminal dimethyl group is not an inert structural feature; it induces Thorpe-Ingold conformational effects that accelerate cyclization reactions and enhances metabolic stability, as demonstrated in the optimization of the Syk inhibitor R406 [1]. Furthermore, the 7-carboxylic acid group offers a unique vector for conjugation and derivatization. Closely related analogs, such as 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 1256836-67-5) which lacks the 2,2-dimethyl groups, or the 4-methyl-3,4-dihydro analog (CAS 915707-58-3) which has a different oxidation state, will produce divergent molecular geometries, physicochemical properties, and biological activities, making them unsuitable surrogates for applications requiring this precise scaffold [2].

Quantitative Evidence for CAS 2866355-79-3: Differentiation, Reactivity, and Target Class Validation


Structural and Physicochemical Differentiation from the Des-dimethyl Analog

The target compound is differentiated from its direct analog, 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 1256836-67-5), by the presence of a geminal dimethyl group at the 2-position. This single structural change results in a significant increase in molecular weight (222.20 vs. 194.14 g/mol) and calculated lipophilicity . In the context of drug discovery, the introduction of gem-dimethyl groups is a well-validated strategy to improve metabolic stability, as demonstrated by the evolution of the Syk inhibitor scaffold from earlier leads to R406, which also features a 2,2-dimethyl-3-oxo-pyrido-oxazine core [1].

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Target Class Validation: Quantitative Kinase Inhibition Data for the 2,2-Dimethyl-3-oxo Motif

The core 2,2-dimethyl-3-oxo-pyrido[3,2-b][1,4]oxazine structure is a critical pharmacophore in the clinically effective Syk inhibitor R406 (tamatinib), the active metabolite of fostamatinib. R406 potently inhibits Syk kinase with a Ki of 30 nM and an IC50 of 41 nM in cell-free assays, and blocks Fc receptor-mediated degranulation in human mast cells with an EC50 of 56-64 nM [1]. In contrast, analogs based on the pyrido[3,2-b][1,4]oxazin-3(4H)-one core but lacking the 2,2-dimethyl substitution, such as those explored in Raf kinase and LRRK2 inhibitor patents, show divergent and generally reduced kinase selectivity profiles, highlighting the unique contribution of this specific substitution pattern to target engagement [2].

Kinase Inhibition Syk R406 Structure-Activity Relationship

Synthetic Utility: Unique Carboxylic Acid as a Conjugation Handle Compared to Methyl or Unsubstituted Analogs

The target compound uniquely features a free carboxylic acid at the 7-position on the pyrido[3,2-b][1,4]oxazine ring. In contrast, the closely related 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 915707-58-3) has a reduced oxazine ring (lacking the 3-oxo group), and the 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 1256836-67-5) lacks the 2,2-dimethyl groups [1]. The combination of the 3-oxo, 2,2-dimethyl, and 7-carboxylic acid groups in a single molecule provides a chemically orthogonal handle (the acid) on a pharmacologically active core, enabling amide coupling, esterification, or conversion to acyl halides for late-stage diversification. Fostamatinib itself contains a phosphonooxymethyl prodrug moiety attached via the 4-position, highlighting the synthetic versatility of this scaffold for functionalization [2].

Synthetic Chemistry Bioconjugation Building Blocks

Orthogonality from Regioisomeric 6-Carboxylic Acid Analogs

The target compound incorporates the carboxylic acid at the 7-position of the pyrido[3,2-b][1,4]oxazine ring. This is a key differentiator from the related 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid (CAS 1211517-11-1), which has the acid at the 6-position . This positional isomerism is critical for molecular recognition. In the R406 series, the 6-position amine is essential for forming a key hydrogen bond with Syk, and substitution of that position with an acid would abolish kinase binding [1]. Therefore, the 7-carboxylic acid analog provides a distinct vector for chemical space exploration that cannot be mimicked by 6-substituted regioisomers.

Chemical Biology Scaffold Diversity Molecular Recognition

Optimal Scientific and Industrial Applications for 2,2-Dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid (CAS 2866355-79-3)


Synthesis of Next-Generation Syk and FLT3 Inhibitor Libraries

Leverage the quantitative potency data for the R406 scaffold (Syk Ki = 30 nM, IC50 = 41 nM) by using this 7-carboxylic acid derivative as a core warhead for amide coupling reactions. This enables the rapid exploration of chemical space around the solvent-exposed 7-position while maintaining the critical 2,2-dimethyl-3-oxo pharmacophore required for nanomolar kinase engagement [1]. The resulting libraries can be screened for improved selectivity against Syk or for 'polypharmacology' against related kinases like FLT3, where R406 shows 5-fold lower potency .

Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Bioconjugates

The native 7-carboxylic acid provides a ready-made handle for attaching E3 ligase ligands via a linker to create PROTACs that degrade Syk or other target proteins [1]. This application directly builds on the proven target engagement of the 2,2-dimethyl-3-oxo motif and the favorable exit vector provided by the 7-position, which, unlike the 6-position, is not required for hinge-binding and is projected into solvent . The high functional group tolerance of the acid handle allows for facile conjugation under mild conditions.

Physicochemical Property Optimization of Kinase Inhibitor Leads

Incorporate this compound as a fragment or late-stage intermediate into lead compounds to systematically improve their metabolic stability. The gem-dimethyl group at the 2-position is a well-known tactic to block oxidative metabolism at adjacent sites, a key liability corrected during the development of the Syk inhibitor R406 [1]. By using this specific intermediate, rather than the des-dimethyl analog (CAS 1256836-67-5), medicinal chemists can install this stability-enhancing feature directly, without the need for additional synthetic steps.

Custom Synthesis for Preclinical Candidate Diversification

For organizations developing kinase inhibitors for autoimmune diseases (e.g., rheumatoid arthritis, ITP), this compound serves as a strategic custom synthesis starting point to diversify the core scaffold of a clinical candidate. Since R406 (the active form of the approved drug fostamatinib) is contraindicated in certain patient populations, new chemical entities derived from this versatile 7-carboxylic acid handle could yield backup compounds with potentially improved safety profiles or different pharmacokinetic properties [1].

Quote Request

Request a Quote for 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.